molecular formula C28H29N3O5 B2884313 1-(2,5-dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 862828-54-4

1-(2,5-dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2884313
CAS No.: 862828-54-4
M. Wt: 487.556
InChI Key: NRQZWNRAYXYOTA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring, a benzimidazole moiety, and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyrrolidin-2-one ring: This step may involve the reaction of the benzimidazole intermediate with a suitable pyrrolidinone precursor.

    Attachment of the 2,5-dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Incorporation of the 4-methoxyphenoxyethyl group: This step may involve nucleophilic substitution reactions.

Industrial production methods for this compound would require optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be compared with other benzimidazole derivatives, such as:

    1-(2,5-Dimethoxyphenyl)-2-(1H-benzo[d]imidazol-2-yl)ethanone: This compound lacks the pyrrolidin-2-one ring and has different chemical properties.

    4-(1-(2-(4-Methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one: This compound has a phenyl group instead of the 2,5-dimethoxyphenyl group, leading to different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-33-20-8-10-21(11-9-20)36-15-14-30-24-7-5-4-6-23(24)29-28(30)19-16-27(32)31(18-19)25-17-22(34-2)12-13-26(25)35-3/h4-13,17,19H,14-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQZWNRAYXYOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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